1-Naphthaldehyde
1-Naphthaldehyde
1-Naphthaldehyde, also known as alpha-naphthal or 1-formylnaphthalene, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Naphthaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-naphthaldehyde is primarily located in the membrane (predicted from logP). Outside of the human body, 1-naphthaldehyde can be found in a number of food items such as fenugreek, yellow zucchini, lambsquarters, and cloves. This makes 1-naphthaldehyde a potential biomarker for the consumption of these food products.
1-naphthaldehyde is a naphthaldehyde with a formyl group at position 1. It has a role as a mouse metabolite.
1-naphthaldehyde is a naphthaldehyde with a formyl group at position 1. It has a role as a mouse metabolite.
Brand Name:
Vulcanchem
CAS No.:
66-77-3
VCID:
VC0104281
InChI:
InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H
SMILES:
C1=CC=C2C(=C1)C=CC=C2C=O
Molecular Formula:
C11H8O
Molecular Weight:
156.18 g/mol
1-Naphthaldehyde
CAS No.: 66-77-3
Reference Standards
VCID: VC0104281
Molecular Formula: C11H8O
Molecular Weight: 156.18 g/mol
CAS No. | 66-77-3 |
---|---|
Product Name | 1-Naphthaldehyde |
Molecular Formula | C11H8O |
Molecular Weight | 156.18 g/mol |
IUPAC Name | naphthalene-1-carbaldehyde |
Standard InChI | InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
Standard InChIKey | SQAINHDHICKHLX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2C=O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C=O |
Boiling Point | 292.0 °C |
Melting Point | 33.5 °C |
Description | 1-Naphthaldehyde, also known as alpha-naphthal or 1-formylnaphthalene, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Naphthaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-naphthaldehyde is primarily located in the membrane (predicted from logP). Outside of the human body, 1-naphthaldehyde can be found in a number of food items such as fenugreek, yellow zucchini, lambsquarters, and cloves. This makes 1-naphthaldehyde a potential biomarker for the consumption of these food products. 1-naphthaldehyde is a naphthaldehyde with a formyl group at position 1. It has a role as a mouse metabolite. |
Synonyms | 1-Naphthalenecarboxaldehyde; 1-Formylnaphthalene; 1-Naphthylaldehyde; 1-Naphthylcarboxaldehyde; 4-Naphthalene-1-carboxaldehyde; NSC 6106; Naphthalene-1-aldehyde; Naphthalene-1-carbaldehyde; α-Naphthaldehyde; α-Naphthalenecarboxaldehyde; α-Naphthoalde |
PubChem Compound | 6195 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume